molecular formula C8H9ClO2 B1414855 (2-Chloro-6-methoxyphenyl)methanol CAS No. 1038726-89-4

(2-Chloro-6-methoxyphenyl)methanol

Cat. No. B1414855
M. Wt: 172.61 g/mol
InChI Key: GHQPIROAMKRZSZ-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxyphenyl)methanol is a chemical compound with the CAS Number: 1038726-89-4 . It has a molecular weight of 172.61 and its IUPAC name is (2-chloro-6-methoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for (2-Chloro-6-methoxyphenyl)methanol is 1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

(2-Chloro-6-methoxyphenyl)methanol is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.

Scientific Research Applications

Synthesis and Catalysis

  • Gram-Scale Synthesis of Multi-Substituted Arenes : This compound can be prepared through palladium-catalyzed iterative C-H halogenation reactions, offering advantages like milder conditions, higher yields, better selectivity, and higher chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).

Photocyclization and Photoreactions

  • Effects on Photocyclization of Aryl-Substituted N-Acyl-α-dehydroalanine Derivatives : This compound shows significant electronic and steric effects on excited-state cyclization pathways, influencing the formation of quinolinone and isoquinoline derivatives (Sakurai et al., 2003).

  • Photo-reorganization of Chromenones : It plays a role in the photo-reorganization of chromenones, leading to the formation of angular pentacyclic compounds and rearranged chromenones (Dalal et al., 2017).

Material Science and Chemistry

  • Probing Surface Sites of Nanocrystals : In studies involving ceria nanocrystals, methanol adsorption and desorption processes were followed to understand the nature of surface sites, with implications for catalysis (Wu et al., 2012).

  • Ionization Reactions in Zeolites : This compound is used as a kinetic probe molecule to investigate ionization reactions in zeolites, providing insights into their ionizing power (Ortiz, Cozens, & Schepp, 1999).

Biological and Environmental Studies

  • Impact on Lipid Dynamics : Methanol, a related compound, has been shown to significantly impact lipid dynamics in biological and synthetic membranes, relevant for studying transmembrane proteins/peptides (Nguyen et al., 2019).

  • Photolysis in Environmental Science : Methanol is used in the photolysis of aqueous H2O2 to measure the yield of *OH radicals, important for understanding environmental processes (Goldstein et al., 2007).

properties

IUPAC Name

(2-chloro-6-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQPIROAMKRZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-methoxyphenyl)methanol

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-(methyloxy)benzoic acid (0.252 g, 1.35 mmol, Arkpharminc) in dry THF (15 ml) at ambient temperature under nitrogen was added 1 M borane tetrahydrofuran complex (4.1 ml of solution in THF, 4.1 mmol, Aldrich) dropwise. The solution was then heated at reflux for 24 h and allowed to cool. The reaction mixture was quenched by the dropwise addition of methanol (4 ml), then heated at reflux for 30 min and allowed to cool. The solvent was removed in vacuo and the residue was partitioned between dilute aqueous ˜1M aqueous HCl and chloroform, the aqueous phase being extracted with more chloroform and the chloroform solutions being filtered through a phase separator. The combined chloroform solutions were evaporated in vacuo to give the title compound as a pale yellow solid (0.225 g); LCMS: (System 4) MH+=173, tRET=1.86 min.
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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